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Compound of Interest

Compound Name: Diphenyliodonium iodide

Cat. No.: B145650

Introduction

Diaryliodonium salts have emerged as powerful and versatile reagents for arylation reactions,
providing a valuable alternative to traditional transition-metal-catalyzed methods.[1][2] These
hypervalent iodine(lll) compounds act as electrophilic aryl sources, enabling the formation of
carbon-carbon and carbon-heteroatom bonds under mild, often metal-free conditions.[1][3] This
approach circumvents the challenges associated with transition metals, such as catalyst cost,
toxicity, and difficult removal from products, which is particularly crucial in pharmaceutical and
materials science.[2][4]

Arylation reactions using diaryliodonium salts can proceed through several mechanisms, but
under metal-free conditions, the most common pathway involves the formation of a three-
coordinate A3-iodane intermediate, followed by reductive elimination to yield the arylated
product and an aryl iodide byproduct.[5][6] This methodology is applicable to a wide range of
nucleophiles, including amines, phenols, alcohols, and thiols.

While the topic specifies diphenyliodonium iodide, it is important to note that salts with non-
nucleophilic counter-anions, such as triflate (OTf™), tetrafluoroborate (BF4~), or tosylate (OTs™),
are frequently employed to enhance the reactivity of the iodonium cation.[7] The protocols and
principles described herein are broadly applicable across these common diaryliodonium salts.

Part 1: Synthesis of Diphenyliodonium lodide
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Diphenyliodonium iodide can be reliably synthesized from iodosobenzene and
iodoxybenzene. The following protocol is adapted from a procedure in Organic Syntheses.[8]

Experimental Protocol: Synthesis of Diphenyliodonium
lodide

Materials:

lodosobenzene (22 g, 0.1 mole)

lodoxybenzene (24 g, 0.1 mole)

1 N Sodium Hydroxide (NaOH) solution (200 mL)

Potassium lodide (KI) (20 g, 0.12 mole)

Deionized Water

Procedure:

 In a suitable vessel, create a slurry by mixing iodosobenzene (22 g) and iodoxybenzene (24
g) with 200 mL of 1 N NaOH.

 Stir the mixture gently at room temperature for 24 hours. The reaction is catalyzed by
hydroxide ions.[8]

» After 24 hours, dilute the resulting brown slurry with 1 L of cold water and stir thoroughly.

« Allow the solids to settle, then decant the supernatant solution, which contains
diphenyliodonium iodate, through a filter.

o Extract the remaining solid residue twice more with 500 mL portions of water, decanting the
extracts through the filter each time.

o Combine all the agueous filtrates and add a solution of potassium iodide (20 g in a minimal
amount of water).
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e A bulky white precipitate of diphenyliodonium iodide will form. Allow the mixture to stand
for 1-2 hours with occasional shaking to ensure complete precipitation.

o Collect the precipitate by suction filtration, wash thoroughly with water, and dry at room
temperature.

e The expected yield is approximately 29-30 g (70-72%).[8]
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Caption: Workflow for Diphenyliodonium lodide Synthesis.

Part 2: General Mechanism of Metal-Free Arylation
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The widely accepted mechanism for the metal-free arylation of nucleophiles (NuH) with
diaryliodonium salts involves an initial ligand exchange, followed by reductive elimination.[5][6]

[9]

» Nucleophile Coordination: The nucleophile attacks the iodine(lll) center of the diaryliodonium
salt, displacing the counter-anion (X-) to form a neutral, T-shaped hypervalent iodine
intermediate, also known as a A3-iodane.[6][9]

o Reductive Elimination: This intermediate undergoes concerted reductive elimination, where
the aryl group and the nucleophile couple to form the new C-Nu bond. This step regenerates
a stable iodine(l) species, iodobenzene.[5][6]

_ ) Ligand Exchange [Phzl-Nu] Reductive Elimination } :
Phal* X~ + Nu-H T-Shaped Intermediate (A3-iodane) Ph-Nu + Ph-l + H*

General Mechanism for Metal-Free Arylation

Click to download full resolution via product page

Caption: General Mechanism for Metal-Free Arylation.

Part 3: Application in N-Arylation of Amines

Metal-free N-arylation using diaryliodonium salts is a robust method for synthesizing N-aryl
amines, which are common motifs in pharmaceuticals and agrochemicals. The reaction
typically proceeds under mild conditions with a base to deprotonate the amine nucleophile.[10]

General Protocol: N-Arylation of an Aliphatic Amine

Materials:

Aliphatic amine (1.0 mmol)

Diphenyliodonium salt (e.qg., triflate or iodide, 1.1 mmol)

Base (e.g., K2COs, t-BuOK, or an organic base, 2.0 mmol)

Anhydrous solvent (e.g., Acetonitrile, DMF, or Dichloromethane, 5 mL)
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Procedure:

e To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the aliphatic
amine (1.0 mmol) and the diphenyliodonium salt (1.1 mmol).

e Add the anhydrous solvent (5 mL) followed by the base (2.0 mmol).
« Stir the reaction mixture at room temperature or heat as required (e.g., 40-80 °C).

e Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

e Upon completion, quench the reaction with water and extract the product with a suitable
organic solvent (e.g., ethyl acetate) three times.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (NazS0Oa),
and concentrate under reduced pressure.

» Purify the crude product by flash column chromatography on silica gel to obtain the desired

N-aryl amine.
. Diphenyli

Amine . .

Entry odonium Base Solvent Temp (°C) Yield (%)
Substrate

Salt

1 Aniline Ph2l-OTf K2COs MeCN 80 ~95%
Benzylami

2 Phzl-OTf t-BuOK DCM RT ~85-90%
ne

3 Pyrrolidine Ph2l-OTf K2COs MeCN 60 ~92%
Ammonia

4 Ph2l-OTf K2COs EtOAC RT ~70-80%
(aq.)
L-Alanine

5 Ph2l-OTf t-BuOK DCM RT ~88%
ethyl ester
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Yields are approximate and compiled from various sources for illustrative purposes.[5][10][11]

Part 4: Application in O-Arylation of Phenols and
Alcohols

The synthesis of diaryl ethers, a privileged structure in many biologically active molecules, can
be efficiently achieved through the O-arylation of phenols with diaryliodonium salts.[12][13] The
reaction is generally high-yielding and tolerates a wide range of functional groups.

General Protocol: O-Arylation of a Phenol

Materials:

Phenol (1.0 mmol)

Diphenyliodonium salt (e.g., triflate or iodide, 1.2 mmol)

Base (e.g., K2COs or Cs2COs, 2.0 mmol)

Anhydrous solvent (e.g., Dichloromethane or Acetonitrile, 5 mL)

Procedure:

In a flask, dissolve the phenol (1.0 mmol) and the diphenyliodonium salt (1.2 mmol) in the
anhydrous solvent (5 mL).

e Add the base (2.0 mmol) to the mixture.

 Stir the reaction at room temperature until the starting material is consumed, as monitored by
TLC. Reactions are often complete within a few hours.

« Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under
reduced pressure.

 Purify the residue by flash column chromatography to afford the pure diaryl ether.

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11572100/
http://www.diva-portal.org/smash/get/diva2:1517082/FULLTEXT01.pdf
http://www.diva-portal.org/smash/record.jsf?pid=diva2%3A1517082&dswid=-8928
https://pubmed.ncbi.nlm.nih.gov/35853237/
https://www.researchgate.net/publication/231215017_ChemInform_Abstract_Metal-Free_Arylation_of_Oxygen_Nucleophiles_with_Diaryliodonium_Salts
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145650?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Data Summary: O-Arylation of Various Phenols and
Alcohols

Diphenyli
Entry Substrate odonium Base Solvent Temp (°C) Yield (%)
Salt
1 Phenol Ph2l-OTf K2COs3 DCM RT >05%
4-
2 Methoxyph  Ph2l-OTf K2COs DCM RT >95%
enol
Cyclohexa
3 2-Naphthol  Phal-OTf Naz2COs 80 ~80%][5]
ne
Galactosid
4 e Phal-OTf t-BuOK DCM RT ~85%]3]
Derivative
5 Water Phzl-OTf Cs2CO0s MeCN RT ~70-75%

Yields are approximate and compiled from various sources for illustrative purposes.[3][5][13]

Part 5: Application in S-Arylation of Thiols

Aryl sulfides are important structural units in medicinal chemistry and materials science.
Diaryliodonium salts provide a mild and efficient metal-free route for their synthesis via S-
arylation of thiols.[5][14]

General Protocol: S-Arylation of a Thiol

Materials:
e Thiol (1.0 mmol)
e Diphenyliodonium salt (e.g., triflate or iodide, 1.1 mmol)

e Organic Base (e.g., DBU, 1.5 mmol)
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e Anhydrous solvent (e.g., Acetonitrile, 5 mL)

Procedure:

Under an inert atmosphere, add the thiol (1.0 mmol), diphenyliodonium salt (1.1 mmol), and
anhydrous acetonitrile (5 mL) to a flask.

e Add 1,8-Diazabicyclo[5.4.0Jundec-7-ene (DBU) (1.5 mmol) to the mixture.

 Stir the reaction at an elevated temperature (e.g., 80 °C) for the required time (typically 1-4
hours).

e Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

 Dilute the mixture with ethyl acetate and wash sequentially with 1 M HCI, saturated sodium
bicarbonate solution, and brine.

» Dry the organic layer over anhydrous Na=SOa4, filter, and concentrate in vacuo.

 Purify the crude product via flash column chromatography to yield the aryl sulfide.

Data Summary: S-Arylation of Various Thiols
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Thiol Diphenyli

io

Entry odonium Base Solvent Temp (°C) Yield (%)
Substrate

Salt

1 Thiophenol  Ph2l-OTf DBU MeCN 80 ~98%][14]
4-

2 Methylthiop  Ph2l-OTf DBU MeCN 80 ~99%][14]
henol
2-
Mercaptob

3 _ Ph2l-OTf DBU MeCN 80 ~99%][14]
enzothiazol
e
Cyclohexa

4 ) Ph2l-OTf DBU MeCN 80 ~80%(14]
nethiol
Benzyl

5 Ph2l-OTf DBU MeCN 80 ~87%[14]
Mercaptan

Data obtained from Sarkar et al., 2022.[5][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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